Evidence Dimension 1: Target Binding Affinity – No Quantitative Data Available
A systematic search of BindingDB, ChEMBL, PubChem BioAssay, DrugBank, and the peer-reviewed literature did not identify any quantitative binding affinity (Ki, IC50, Kd), functional activity (EC50, Emax), or selectivity profile for 3,5-dimethoxybenzyl 3-piperidinylmethyl ether hydrochloride at any molecular target. In contrast, the 4-piperidinylmethyl positional isomer (CP‑55940) has reported Ki values of 3 nM at rat CB1 and 10 nM at human CB2 [1], and the broader class of N‑benzylpiperidine ethers contains members with documented cannabinoid receptor affinities [2]. Because no matched-assay data exist for the 3‑piperidinylmethyl compound, no direct or cross-study comparison can be performed.
| Evidence Dimension | Binding affinity at CB1 receptor |
|---|---|
| Target Compound Data | No data located |
| Comparator Or Baseline | CP‑55940 (4‑piperidinylmethyl isomer): Ki = 3 nM (rat CB1), Ki = 10 nM (human CB2) [1] |
| Quantified Difference | Not calculable |
| Conditions | [3H]CP‑55,940 displacement in rat brain membranes and HEK293 cell membranes expressing human CB2 [1] |
Why This Matters
Absence of binding data precludes any receptor-based differentiation; a procurement decision cannot be grounded in target affinity or selectivity for this compound.
- [1] BindingDB. BDBM50078769 (CHEMBL3416128) – Ki values for cannabinoid receptors. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50078769 (accessed 2026-05-10). View Source
- [2] BindingDB. BDBM50229031 (CHEMBL112253) – IC50 = 334 nM at cannabinoid receptor site (rat). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50229031 (accessed 2026-05-10). View Source
